molecular formula C10H11F2NO5 B1425668 [4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol CAS No. 1179643-30-1

[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol

Cat. No. B1425668
CAS RN: 1179643-30-1
M. Wt: 263.19 g/mol
InChI Key: GRZXZYHUDCKDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol” is a synthetic molecule with a CAS Number of 1179643-30-1 . It has a molecular weight of 263.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO5/c1-17-8-2-6(4-14)7(13(15)16)3-9(8)18-5-10(11)12/h2-3,10,14H,4-5H2,1H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.

Scientific Research Applications

  • Catalytic Hydrogenation and Reductive Cyclization : A study by Hartenstein and Sicker (1993) investigated catalytic hydrogenation processes. They explored hydrogenation in different solvents, leading to the formation of various compounds by reductive cyclization (Hartenstein & Sicker, 1993).

  • Oxidation of Anilines : Gebhardt et al. (2008) researched the selective oxidation of substituted anilines, including the synthesis of 4-alkoxy-N-(4-nitrophenyl)anilines (Gebhardt et al., 2008).

  • Diels–Alder Reactions : Ibata et al. (1986) examined the Diels–Alder reactions of specific oxazoles, leading to the formation of various compounds and exploring the role of solvents and temperature in these reactions (Ibata et al., 1986).

  • Chelation-Controlled Synthesis : Jung et al. (2000) conducted research on the asymmetric synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation (Jung et al., 2000).

  • Photoreagents for Protein Crosslinking : A study by Jelenc et al. (1978) explored the use of 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc et al., 1978).

  • Synthesis of Dihydropyridine Derivatives : Li Ruo-qi (2008) modified the synthetic procedure for certain dihydropyridine derivatives, investigating the effects of catalysts, reaction time, and solvents (Li Ruo-qi, 2008).

  • Crystal Structure Analysis : Clegg et al. (1999) performed crystal structure analysis on various compounds, providing insights into their molecular configurations (Clegg et al., 1999).

  • One-Pot Synthesis and X-ray Diffraction : Maru and Shah (2013) carried out a novel one-pot synthesis of specific compounds and investigated their structure using X-ray diffraction (Maru & Shah, 2013).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides important information about the compound’s potential hazards, safe handling practices, and emergency response measures.

properties

IUPAC Name

[4-(2,2-difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO5/c1-17-8-2-6(4-14)7(13(15)16)3-9(8)18-5-10(11)12/h2-3,10,14H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXZYHUDCKDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Reactant of Route 2
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Reactant of Route 3
Reactant of Route 3
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Reactant of Route 4
Reactant of Route 4
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Reactant of Route 5
Reactant of Route 5
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol
Reactant of Route 6
[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.